Product packaging for Aprofene hydrochloride(Cat. No.:CAS No. 2589-00-6)

Aprofene hydrochloride

Cat. No.: B1196205
CAS No.: 2589-00-6
M. Wt: 361.9 g/mol
InChI Key: UKPBAERJQQMCIP-UHFFFAOYSA-N
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Description

Contextualizing Aprofene (B1667572) Hydrochloride within Chemical and Biological Sciences

Aprofene hydrochloride, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate hydrochloride, is a molecule of interest in both chemical and biological disciplines. echemi.com Its structure, featuring a bulky diphenylpropionate moiety and a diethylaminoethyl ester group, underpins its chemical reactivity and pharmacological profile. echemi.comncats.io

From a chemical perspective, aprofene serves as a reagent in organic synthesis, particularly in the creation of other pharmacologically relevant molecules. smolecule.com Its synthesis commonly involves the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (B1670525), a reaction catalyzed by an acid like sulfuric acid under reflux conditions. smolecule.comsmolecule.com This process highlights fundamental principles of organic chemistry, including nucleophilic acyl substitution. The resulting compound can undergo various chemical transformations, such as oxidation to form carboxylic acids and reduction to yield alcohol derivatives. smolecule.comsmolecule.com

In the biological sciences, this compound is primarily recognized for its role as an antagonist of both muscarinic and nicotinic acetylcholine (B1216132) receptors. targetmol.commedkoo.combiocat.com By binding to these receptors without activating them, it effectively blocks the action of the neurotransmitter acetylcholine. smolecule.com This inhibitory action on the cholinergic system makes it a valuable tool for studying neurotransmission and receptor pharmacology. smolecule.com Researchers utilize aprofene to probe the function of these receptors and to investigate the physiological consequences of their blockade, which can include effects like muscle relaxation. smolecule.com

Scope and Significance for Mechanistic and Methodological Inquiry

The unique properties of this compound make it a significant subject for both mechanistic and methodological investigations. Mechanistic studies often focus on elucidating the precise molecular interactions between aprofene and its receptor targets. Research has explored its interaction with the nicotinic acetylcholine receptor in its desensitized state, providing insights into the complex dynamics of receptor modulation. ncats.ioncats.io Such investigations are crucial for understanding how the compound exerts its effects at a molecular level.

From a methodological standpoint, the synthesis and analysis of this compound provide a platform for applying and refining various analytical techniques. The purity and identity of the synthesized compound are typically verified using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, the study of its chemical reactions, including oxidation, reduction, and substitution, allows for the exploration of various reaction conditions and mechanisms. smolecule.comsmolecule.com The development of analytical methods for its detection and quantification in various matrices is also an area of methodological interest. dissolutiontech.com

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-(diethylamino)ethyl 2,2-diphenylpropanoate hydrochloride echemi.com
CAS Number 2589-00-6 medkoo.com
Molecular Formula C21H28ClNO2 smolecule.com
Molecular Weight 361.91 g/mol medkoo.com
Melting Point 160-161 °C echemi.com
Appearance Solid echemi.comchemicalbook.com
Solubility Soluble in DMSO smolecule.com

Research Applications of Aprofene

FieldApplicationReference
Organic Synthesis Used as a reagent in the preparation of other pharmacologically active compounds.
Biological Research Employed to study the function of muscarinic and nicotinic acetylcholine receptors. smolecule.comsmolecule.com
Pharmacology Investigated for its potential in modulating neurotransmitter systems. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClNO2 B1196205 Aprofene hydrochloride CAS No. 2589-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBAERJQQMCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3563-01-7 (Parent)
Record name Aprofene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006
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DSSTOX Substance ID

DTXSID70180540
Record name Aprofene hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-00-6
Record name Benzeneacetic acid, α-methyl-α-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprofene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprofene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APROFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C71L7ID7HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Scholarly Trajectory of Aprofene Hydrochloride

Origins and Early Scientific Development

Aprofene (B1667572), also known by the name aprophen, emerged from the pharmaceutical research and development landscape of the Soviet Union. ncats.io It was synthetically derived and belongs to the class of ester-based anticholinergic compounds. The synthesis of aprofene hydrochloride typically involves the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (B1670525), a reaction often catalyzed by an acid like sulfuric acid under reflux conditions. smolecule.com

Initially, aprofene was developed and investigated for its antispasmodic and anticholinergic properties. mdpi.com Its primary therapeutic indications in Russia included the treatment of conditions characterized by smooth muscle spasms, such as endarteritis (inflammation of the inner arterial lining), peptic ulcers of the stomach and duodenum, spastic colitis, and cholecystitis (inflammation of the gallbladder). ncats.io Early pharmacological studies focused on its ability to counteract the effects of acetylcholine (B1216132), a key neurotransmitter, thereby producing a relaxant effect on smooth muscles.

Evolution of Research Focus and Methodologies

The scientific investigation into this compound has evolved considerably since its initial development. The early research primarily focused on its clinical efficacy as an antispasmodic agent, employing classical pharmacological methodologies. These early studies often involved in-vitro organ bath experiments where the effect of aprofene on the contraction of isolated smooth muscle tissues, such as the ileum, was observed. phytojournal.comsigmaaldrich.com These methods allowed researchers to characterize its spasmolytic activity and compare it to other known anticholinergic drugs.

Over time, the focus of aprofene research shifted towards a more nuanced understanding of its mechanism of action at the molecular level. This evolution was driven by advancements in biochemical and electrophysiological techniques. Researchers began to utilize more sophisticated methodologies, including:

Radioligand Binding Assays: These assays enabled the quantitative analysis of aprofene's affinity for different receptor subtypes.

Electrophysiological Recordings: Techniques such as the two-electrode voltage clamp allowed for the direct measurement of the effects of aprofene on ion channel function in individual cells. nih.gov

Isolated Cell and Membrane Preparations: The use of specific cell lines, such as BC3H-1 muscle cells, and receptor-enriched membranes from sources like the electric organ of Torpedo californica, provided more controlled environments to study drug-receptor interactions. ncats.io

This methodological progression allowed for a more precise characterization of aprofene's pharmacological profile, moving beyond its general anticholinergic effects to a detailed investigation of its interactions with specific neurotransmitter receptors.

Paradigm Shifts in this compound Investigation

A significant paradigm shift in the scientific understanding of this compound occurred with the discovery of its dual antagonism of both muscarinic and nicotinic acetylcholine receptors. ncats.io Initially, aprofene was primarily classified as a muscarinic antagonist, consistent with its observed antispasmodic effects. Muscarinic receptors are a class of G-protein coupled receptors involved in a wide range of physiological functions, and their blockade is the basis for the action of many anticholinergic drugs.

However, later research, notably a study published in 1987, revealed that aprofene also acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). ncats.io Nicotinic receptors are ligand-gated ion channels, structurally and functionally distinct from muscarinic receptors. The finding that aprofene could inhibit nAChRs, and did so in a non-competitive manner, represented a fundamental change in its pharmacological classification and opened new avenues for its use as a research tool.

This discovery was particularly significant because non-competitive inhibitors bind to an allosteric site on the receptor, a different location from where the endogenous ligand (acetylcholine) binds. This mode of action means that aprofene can inhibit receptor function even when the concentration of the natural agonist is high. Research utilizing the electric organ of Torpedo californica, which is rich in nicotinic acetylcholine receptors, was instrumental in elucidating this mechanism. ncats.io Studies showed that aprofene could diminish the maximal ion influx elicited by a nicotinic agonist without altering the agonist's binding affinity for the receptor's primary binding site. ncats.io

This expanded understanding of aprofene's mechanism of action solidified its role not just as a therapeutic agent with antispasmodic properties, but as a specific and valuable probe for studying the complex pharmacology of both major subtypes of acetylcholine receptors.

Synthetic Chemistry and Derivative Design of Aprofene Hydrochloride

Established Synthetic Pathways and Chemical Reactions

The synthesis of aprofene (B1667572) hydrochloride is a multi-step process, with several key reactions being fundamental to its creation. smolecule.com These established pathways provide a reliable foundation for obtaining the target molecule.

Esterification Reactions for Core Skeleton Formation

The most widely documented method for constructing the basic framework of aprofene involves the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (B1670525). smolecule.com This reaction is a classic example of an acid-catalyzed nucleophilic acyl substitution. In this process, a catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic 2-(diethylamino)ethanol. The subsequent formation of a tetrahedral intermediate and its dehydration lead to the final ester product.

The conditions for this reaction are crucial for achieving good yields. Typically, the reaction is carried out under reflux conditions, with temperatures ranging from 100–120°C. The catalyst loading is generally between 1–5% by weight relative to the carboxylic acid.

Table 1: Key Reagents in Aprofene Esterification

Reagent Role
2,2-diphenylpropanoic acidCarboxylic acid substrate
2-(diethylamino)ethanolAlcohol nucleophile
Sulfuric acidAcid catalyst

Subsequent Conversion Steps to Hydrochloride Salt

Once the aprofene base is synthesized, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability and solubility. The conversion is typically achieved by treating the aprofene base with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the diethylamino group acts as a base, accepting a proton from the hydrochloric acid to form the quaternary ammonium (B1175870) salt, aprofene hydrochloride. medkoo.com

Oxidation and Reduction Methodologies

The aprofene molecule can undergo various chemical transformations, including oxidation and reduction reactions. smolecule.com Oxidation of aprofene using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding carboxylic acids. smolecule.comsmolecule.com

Conversely, reduction of the ester group in aprofene can be achieved using powerful reducing agents such as lithium aluminum hydride. smolecule.comsmolecule.com This reaction would yield the corresponding alcohol derivatives. smolecule.com These methodologies, while not part of the primary synthesis of aprofene itself, are important for creating derivatives and studying structure-activity relationships.

Table 2: Common Reagents for Oxidation and Reduction of Aprofene

Reaction Type Reagent Resulting Functional Group
OxidationPotassium permanganate, Chromium trioxideCarboxylic Acid
ReductionLithium aluminum hydrideAlcohol

Nucleophilic Substitution Reactions

The diethylamino group in aprofene can be a target for nucleophilic substitution reactions. smolecule.com Under appropriate conditions, this group can be replaced by other nucleophiles, allowing for the synthesis of a variety of aprofene analogs. smolecule.comsmolecule.com The success of such reactions depends on factors like the strength of the incoming nucleophile and the reaction conditions. libretexts.org This approach opens up possibilities for modifying the pharmacological profile of the parent compound.

Advanced Synthetic Strategies and Process Optimization

While traditional methods are effective, research continues to explore more efficient and sustainable synthetic routes.

Catalytic Approaches in this compound Synthesis

Innovations in catalysis have been applied to the synthesis of aprofene to improve efficiency and reduce environmental impact. While the classic sulfuric acid-catalyzed esterification is common, alternative catalysts have been investigated. For instance, solid acid catalysts like zeolites or sulfonated carbon have been explored. These heterogeneous catalysts offer the advantage of easier product isolation and catalyst recyclability. One study reported an 85% conversion using sulfated zirconia at 110°C in 6 hours.

Microwave-assisted synthesis under solvent-free conditions represents another advanced strategy. This approach can significantly reduce reaction times to as little as 30-60 minutes while maintaining high yields of over 90%. By minimizing waste, these methods align with the principles of green chemistry.

Table 3: Comparison of Catalytic Methods for Aprofene Synthesis

Catalyst Conditions Conversion/Yield Advantages
Sulfuric AcidReflux, 100-120°CHighWell-established
Sulfated Zirconia110°C, 6 hours85% conversionRecyclable, easy separation
Microwave (Solvent-free)N/A>90% yieldRapid reaction time, green chemistry

Development of Novel Synthetic Routes

The synthesis of aprofene and its derivatives has evolved from classical esterification methods to more sophisticated and efficient routes. Traditional synthesis typically involves the reaction of 2,2-diphenylpropionic acid or its acid chloride with 2-(diethylamino)ethanol. While effective, these methods can require harsh conditions and may present challenges in purification.

Furthermore, recent advancements in synthetic methodologies, such as flow chemistry, offer significant potential for the production of aprofene. Flow chemistry, where reactions are run in continuous-flow reactors, allows for precise control over reaction parameters like temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing. While specific literature detailing a flow synthesis for aprofene is not prominent, the principles have been successfully applied to a wide range of active pharmaceutical ingredients (APIs), including those with complex heterocyclic structures. beilstein-journals.orgnih.gov

Another approach involves the development of convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined in the final steps. For carprofen, another propanoic acid derivative, novel syntheses have been developed to avoid toxic reagents and simplify production processes. nih.gov Similar principles could be applied to aprofene, for instance, by synthesizing the diphenylpropionic acid moiety and the amino alcohol side-chain through more efficient, independent pathways before the final esterification.

Table 1: Comparison of Traditional vs. Potential Novel Synthetic Approaches for Aprofene

FeatureTraditional Synthesis (Batch)Potential Novel Synthesis (e.g., Flow Chemistry)
Methodology Esterification of 2,2-diphenylpropionic acid with 2-(diethylamino)ethanol in a batch reactor.Continuous-flow esterification using immobilized catalysts or advanced coupling agents.
Reagents Often requires stoichiometric amounts of coupling agents or conversion to an acid chloride.Catalytic amounts of more efficient, potentially recyclable catalysts.
Reaction Conditions Can require high temperatures and prolonged reaction times.Precise control over temperature and residence time, often leading to faster reactions.
Purification May involve complex workup and purification steps to remove byproducts and unreacted starting materials.Higher conversion and selectivity can lead to a cleaner reaction mixture, simplifying purification.
Scalability Scaling up can be challenging, with potential issues in heat and mass transfer.More straightforward scalability by running the flow reactor for longer periods or using parallel reactors.

Rational Design of this compound Analogues and Derivatives

The rational design of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore and optimize its pharmacological profile. This process relies on understanding the structure-activity relationships (SAR) of the molecule, which dictate how different chemical modifications influence its interaction with biological targets, such as muscarinic and nicotinic acetylcholine (B1216132) receptors. medkoo.com Computational methodologies are often employed to organize and analyze analogue series to identify key substitution patterns and guide further chemical modifications. researchgate.netnih.gov

The aprofene scaffold can be systematically modified at several key positions:

The Diphenyl Moiety: The two phenyl rings are crucial for binding. Modifications here, such as introducing substituents (e.g., halogens, alkyl, or alkoxy groups) on one or both rings, can significantly alter binding affinity and selectivity. The position and nature of these substituents can fine-tune electronic and steric properties.

The Propionic Acid Core: The stereochemistry at the chiral center (C2) and the nature of the substituent (methyl group) can be varied. Replacing the methyl group with other alkyl groups could influence the compound's lipophilicity and steric fit within the receptor binding pocket.

The Ester Linkage: The ester group is a key pharmacophoric feature but is also susceptible to hydrolysis by esterases in the body. Replacing the ester with more stable bioisosteres, such as amides or ethers, could modify the compound's pharmacokinetic properties, including its duration of action.

The Amino Alcohol Chain: The length of the ethyl chain and the nature of the substituents on the tertiary amine (diethyl groups) are critical for activity. Varying the chain length or replacing the ethyl groups with other alkyl or cyclic moieties can impact receptor affinity and selectivity. For example, studies on atropine (B194438) analogues have provided insight into the binding modes of anticholinergics. derpharmachemica.com The design of photoisomerizable ligands based on mimicking tricyclic drug structures has also proven to be an effective strategy for modulating receptor activity. nih.gov

Research into the derivatives of other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) provides a useful template for this type of rational design. nih.govnih.gov In these studies, linking the core molecule to other moieties or creating novel derivatives has led to compounds with altered activity profiles. nih.govmdpi.com Similarly, fragment-based design, where different substituted fragments are merged, has proven to be a powerful strategy for rapidly generating potent molecules. researchoutreach.org

Table 2: Research Findings on Rational Design of Aprofene Analogues

Modification SiteR-Group / Modification ExampleObserved or Predicted OutcomeRationale / Research Focus
Diphenyl Moiety Introduction of a para-chloro substituent on one phenyl ring.Potential increase in lipophilicity and binding affinity due to halogen bonding interactions.Enhancing receptor occupancy and potency.
Diphenyl Moiety Replacement of one phenyl ring with a heterocyclic ring (e.g., thiophene).Altered electronic distribution and steric profile, potentially leading to receptor subtype selectivity.Exploring novel interactions with the receptor binding site.
Ester Linkage Bioisosteric replacement with an amide linkage.Increased metabolic stability against esterase hydrolysis, potentially leading to a longer duration of action.Improving pharmacokinetic properties.
Amino Group Replacement of N,N-diethyl with a piperidine (B6355638) or pyrrolidine (B122466) ring.Constraining the conformation of the side chain, which can lead to higher affinity and selectivity for specific receptor subtypes.Structure-activity relationship (SAR) studies to optimize receptor fit. nih.gov
Propionic Acid Core Inversion of stereochemistry at the chiral center.Likely significant change in biological activity, as receptor binding is often stereospecific.Investigating the stereochemical requirements of the binding pocket.

Advanced Analytical Methodologies for Aprofene Hydrochloride

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of Aprofene (B1667572) hydrochloride from potential impurities or other components. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique due to its efficiency, reproducibility, and wide applicability. rjptonline.orgjocpr.com

The development of an RP-HPLC method is a standard approach for the analysis of pharmaceutical compounds like Aprofene hydrochloride. researchgate.net This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The principle relies on the partitioning of the analyte between the two phases; more polar components elute earlier, while less polar components are retained longer by the column.

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. rjptonline.orgresearchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. jocpr.comscholarsresearchlibrary.com

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. researchgate.net

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. rjptonline.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

The success of an RP-HPLC separation hinges on the careful optimization of several key parameters to achieve good resolution, symmetric peak shape, and a reasonable run time. biopharminternational.com The optimization process for a compound like this compound would involve systematically adjusting these variables. mdpi.com

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical. jocpr.comresearchgate.net The pH of the buffer influences the ionization state of the analyte, which significantly affects its retention time. The ratio of organic solvent to buffer is adjusted to control the elution strength. rjptonline.org

Column: The choice of stationary phase (e.g., C18 or C8) and column dimensions (length, internal diameter, and particle size) impacts separation efficiency and back pressure. rjptonline.org Shorter columns with smaller particles can provide faster analyses, while longer columns offer higher resolution.

Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. rjptonline.orgbiotech-asia.org While a higher flow rate reduces the run time, it can lead to a decrease in resolution. An optimal flow rate balances these factors. researchgate.net

The following interactive table provides examples of optimized chromatographic parameters used for the analysis of other hydrochloride drug substances, illustrating typical conditions that would be adapted for this compound.

Table 1: Example Optimized RP-HPLC Parameters for Hydrochloride Compounds

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Ropinirole HydrochloridePhenomenex C8 (250 × 4.6mm, 5µm)0.1% Orthophosphoric acid (pH 2.61) : Methanol (50:50 v/v)1.2248 rjptonline.org
Raloxifene HydrochlorideSymmetry C18 (150 x 4.6mm, 5µm)Buffer : Acetonitrile (60:40 v/v)0.8287 jocpr.com
Moxifloxacin Hydrochloride(Not Specified)10mM Sodium phosphate (B84403) buffer (pH 4.4) : Methanol (60:40 v/v)1.0294 researchgate.net
Proguanil HydrochlorideKromasil C18 (150 mm × 4.6 mm, 5 μm)Buffer : Methanol (45:55 v/v)1.2254 tsijournals.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Spectrophotometric and Spectroscopic Approaches

Spectroscopic methods are indispensable for both the quantification and the structural elucidation of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a chromophore (a part of the molecule that absorbs light). nih.gov The presence of two phenyl rings in the this compound structure allows it to absorb UV radiation, making this technique suitable for its quantification. ncats.iomedkoo.com

The method involves dissolving the compound in a suitable solvent (like methanol or a buffer) and measuring its absorbance at the wavelength of maximum absorption (λmax). scholarsresearchlibrary.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. Method validation is conducted to establish linearity, accuracy, and precision within a specific concentration range. redalyc.orgresearchgate.net

Table 2: Example Validation Parameters for UV-Vis Spectrophotometric Quantification

CompoundSolventλmax (nm)Linearity Range (µg/mL)Mean Recovery (%)Reference
Propranolol Hydrochloride0.01 mol L-1 HCl2890.8 - 96.0Not Specified redalyc.org
Tapentadol HydrochlorideMethanol27520 - 100101.3 scholarsresearchlibrary.com
Fluoxetine HydrochlorideDouble Distilled Water220 - 231 (AUC)5 - 2598.50 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules. nuvisan.comrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be used to confirm its identity and structure by analyzing the chemical shifts, multiplicities, and integrations of the signals, which correspond to the different types of protons and carbons in the molecule. nih.gov

¹H NMR: Would confirm the presence of protons on the phenyl rings, the ethyl groups of the diethylamino moiety, the methylene (B1212753) protons of the ethyl ester chain, and the isolated methyl group. The integration of these signals would correspond to the number of protons in each environment.

Two-dimensional (2D) NMR techniques like COSY and HMBC can be used to establish connectivity between different parts of the molecule, providing unambiguous structural confirmation. mdpi.com Furthermore, quantitative NMR (qNMR) can be employed for purity determination without the need for a specific reference standard of the analyte. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. purdue.edu It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns. spectroscopyonline.com When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive tool for identifying and characterizing compounds. researchgate.net

For this compound, Electrospray Ionization (ESI) in positive mode would be a typical analysis method. researchgate.net

Molecular Ion Peak: The analysis would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with its molecular weight (361.91 g/mol ). medkoo.com

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. Likely fragmentation pathways for this compound would include the cleavage of the ester bond and losses from the diethylaminoethyl side chain. researchgate.net This detailed molecular characterization is crucial for confirming the identity of the primary compound and for identifying any related impurities. nih.gov

Application of Nuclear Magnetic Resonance (NMR) in Structural Confirmation

Method Validation Frameworks and Quality by Design (QbD) Implementation

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. For this compound, this involves a systematic evaluation of the procedure to provide documented evidence that it consistently produces a result that meets pre-determined specifications and quality attributes. Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for these validation activities. gmpua.com

Validation Parameters: Accuracy, Precision, Linearity, Robustness, Ruggedness, Specificity

Method validation is established by evaluating a series of specific performance characteristics. gmpua.comeuropa.eu These parameters collectively ensure the reliability, consistency, and accuracy of analytical data generated for this compound.

Specificity Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For an assay of this compound, the method must be able to distinguish its response from that of any potential related substances or excipients in a formulation. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical method, often High-Performance Liquid Chromatography (HPLC), should demonstrate that the peak for this compound is free from interference from any degradation peaks that are formed. scirp.org

Linearity Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. brjac.com.br A linear relationship is crucial for calculating the quantity of this compound in a sample. This is typically determined by analyzing a series of dilutions of a standard solution. For an assay, the range usually covers 80% to 120% of the target concentration. brjac.com.brnpra.gov.my The data from the response (e.g., peak area in HPLC) versus concentration plot is statistically analyzed, often using linear regression. A high correlation coefficient (r²) is required, typically ≥0.999, to demonstrate linearity. gmpua.com

Illustrative Linearity Data for this compound Analysis by HPLC
Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
80801152040
90901296595
1001001440150
1101101584385
1201201728900
Linear Regression Analysis:
Correlation Coefficient (r²)0.9998
Regression Equationy = 14405x - 450

Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. mt.com For this compound, accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). researchgate.net The method involves adding known amounts of pure this compound standard to a placebo mixture (spiked samples) and calculating the percentage of the analyte that is recovered. High recovery, typically within 98.0% to 102.0%, indicates an accurate method. nih.govjneonatalsurg.com

Illustrative Accuracy (Recovery) Data for this compound
Spike Level (%)Amount Added (mg)Amount Recovered (mg)% Recovery
808.017.9599.25
8.008.04100.50
8.027.9899.50
10010.0110.05100.40
9.999.9599.60
10.0010.11101.10
12012.0111.9199.17
11.9912.09100.83
12.0011.9599.58
Average % Recovery99.99
% Relative Standard Deviation0.68

Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. amazonaws.com

Precision is measured by the standard deviation or relative standard deviation (RSD) of a series of measurements. For an assay of a drug substance, the acceptance criterion for RSD is typically not more than 2%. researchgate.net

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. brjac.com.brchromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate. nih.govnih.gov The effect of these variations on the analytical results (e.g., peak area, retention time) is evaluated to establish the operational limits of the method. chromatographyonline.com

Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. amazonaws.com It is often considered a measure of the reproducibility of the test method under the variations expected between laboratories. researchgate.net

Illustrative Robustness and Ruggedness Data for this compound Assay
ParameterVariationAssay Result (% Label Claim)% RSD
Flow Rate (mL/min)0.999.80.45
1.1100.3
Mobile Phase pH2.8100.10.21
3.299.9
AnalystAnalyst 1100.50.57
Analyst 299.7
InstrumentHPLC System 199.90.35
HPLC System 2100.4

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics for quantitative impurity tests and are also used to define the range of a method. nih.gov

Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org It is a parameter that indicates the sensitivity of the method.

Limit of Quantification (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.org The LOQ is the parameter of quantitative assays for low levels of compounds, such as impurities and degradation products. researchgate.net

Several approaches can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.com

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. sepscience.com

Calibration Curve Method: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) sepscience.com

For this compound, determining the LOD and LOQ would be essential for a stability-indicating method designed to quantify potential impurities.

Illustrative LOD and LOQ Data for an this compound Impurity
ParameterMethodResult (µg/mL)
LODSignal-to-Noise (3:1)0.05
Based on Calibration Curve Slope0.048
LOQSignal-to-Noise (10:1)0.15
Based on Calibration Curve Slope0.145

Integration of Quality by Design (QbD) Principles in Analytical Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. mt.comnih.gov When applied to analytical methods, this is termed Analytical QbD (AQbD). rjptonline.org The goal of AQbD is to design a robust method that consistently delivers its intended performance throughout its lifecycle. sciencescholar.us

The implementation of AQbD in the development of an analytical method for this compound involves several key steps:

Define the Analytical Target Profile (ATP): This first step involves defining the goals of the method. The ATP is a prospective summary of the performance requirements for the method, including the analyte to be measured (this compound and its impurities), the type of method (e.g., quantitative stability-indicating HPLC), and the required quality criteria such as target accuracy, precision, and range. rjptonline.org

Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): Based on the ATP, the method's CQAs are identified. These are the performance characteristics that need to be controlled to ensure the desired method quality, such as resolution between this compound and its impurities, and peak symmetry. Subsequently, the CPPs—method parameters that can impact the CQAs—are identified through risk assessment. For an HPLC method, CPPs could include mobile phase composition, pH, column temperature, and flow rate. mt.com

Design of Experiments (DoE) and Design Space: DoE is used to systematically study the effects of the identified CPPs on the method's CQAs. brjac.com.br This multivariate approach allows for the understanding of not just individual parameter effects but also their interactions. The knowledge gained from these experiments is used to establish a Method Operable Design Region (MODR), or "design space," which is the multidimensional combination of CPPs that have been demonstrated to provide assurance of quality. brjac.com.br Operating within this design space is not considered a change and provides greater operational flexibility.

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method performs as intended over time. This includes system suitability tests that are performed before each analysis to verify that the system is operating within the validated state. The QbD approach facilitates continuous improvement, as knowledge gained during the method's lifecycle can be used to further optimize its performance. nih.gov

By integrating QbD, the development of an analytical method for this compound moves from a traditional, univariate approach to a more robust, flexible, and scientifically-grounded process that ensures quality is built-in from the start. sciencescholar.us

Molecular and Cellular Mechanisms of Action of Aprofene Hydrochloride

Cholinergic System Modulation

The cholinergic system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter, is crucial for a vast array of physiological functions. wikipedia.orgmdpi.com Aprofene (B1667572) hydrochloride exerts a significant influence on this system by acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors. biocat.comtargetmol.combiorbyt.commedkoo.com This dual antagonism is a key feature of its pharmacological character.

Aprofene hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.govwikipedia.org By binding to these receptors without activating them, it effectively blocks the actions of acetylcholine. This inhibitory action on the parasympathetic nervous system can lead to effects such as reduced glandular secretions and decreased gastrointestinal motility. smolecule.com The antagonism of mAChRs is a well-established mechanism for many anticholinergic drugs, and aprofene shares this property. wikipedia.orgfrontiersin.org

The interaction of aprofene with acetylcholine receptors is dynamic and state-dependent. It does not simply block the receptor in its resting state but shows a preference for binding to the receptor in its desensitized state. nih.govncats.io This binding occurs at an allosteric site, separate from the agonist binding site, which is characteristic of a noncompetitive inhibitor. nih.govncats.io When aprofene binds to the receptor, it does so without initiating the conformational changes that lead to channel opening and cellular response; this is a hallmark of a non-activation mechanism. smolecule.comopenaccessjournals.com

Studies have demonstrated that aprofene preferentially associates with the high-affinity, desensitized state of the nicotinic acetylcholine receptor. nih.govncats.io There is a significant increase in the affinity of aprofene for the desensitized receptor compared to the resting state. nih.gov Interestingly, while aprofene interacts with the desensitized receptor, it does not further enhance the affinity of the receptor for its agonist. nih.govncats.io This complex interaction highlights a sophisticated mechanism of receptor modulation, where the drug stabilizes a non-functional state of the receptor, thereby inhibiting its activity. smolecule.comncats.io

Binding Dynamics and Non-Activation Mechanisms

Neurotransmitter System Modulation Beyond Acetylcholine

While the primary actions of this compound are on the cholinergic system, there are indications that its effects may extend to other neurotransmitter systems. medkoo.com The modulation of one neurotransmitter system can often have cascading effects on others due to the intricate network of neuronal communication. For instance, cholinergic signaling is known to influence the release of other neurotransmitters like dopamine. wikipedia.orgbiorxiv.orgnih.gov Although direct, extensive research on aprofene's broad-spectrum neurotransmitter modulation is not fully detailed in the provided context, its potential to influence other systems is an area of interest for understanding its complete pharmacological profile. smolecule.com

Interference with Retinoic Acid Metabolism and Developmental Pathways

Beyond its role as a receptor antagonist, aprofene has been shown to interfere with retinoic acid metabolism. Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule in cellular differentiation, proliferation, and embryonic development. nih.govdrugbank.com Aprofene's ability to modulate retinoic acid metabolism suggests that it can impact gene expression and cellular differentiation processes. This has been observed in studies on embryonic stem cells, where aprofene's influence on developmental pathways was noted. Inhibition of retinoic acid metabolism can lead to an accumulation of endogenous retinoic acid, which could, in turn, affect various physiological and developmental processes. nih.gov

Cellular and Subcellular Interaction Studies

The molecular and cellular actions of this compound are primarily characterized by its interactions with cell surface receptors, which in turn initiate a cascade of intracellular events. Research has focused on its role as an antagonist of cholinergic receptors, its influence on ion channel function, and the subsequent effects on intracellular signaling and gene expression.

Receptor and Ion Channel Interactions

This compound is recognized as a potent antagonist of both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). medkoo.comtargetmol.commedkoo.com Its interaction with these receptors, which are crucial for neurotransmission, has been a central point of investigation.

Studies on nicotinic acetylcholine receptors, which are ligand-gated ion channels, reveal a detailed mechanism of action. Aprofene acts as a noncompetitive inhibitor, meaning it does not directly compete with acetylcholine for its binding site. nih.govncats.io Instead, it interacts with an allosteric site on the receptor. nih.gov Research conducted on nAChRs from Torpedo californica and BC3H-1 muscle cells has shown that aprofene preferentially binds to the receptor when it is in a desensitized, high-affinity state, rather than its resting state. nih.govncats.io This binding preference is significant, with a reported 23-fold greater affinity for the desensitized conformation. nih.gov

This interaction has direct consequences on the receptor's primary function: ion transport. Aprofene has been demonstrated to diminish the influx of sodium ions (Na+) into muscle cells that is typically elicited by nAChR agonists like carbamylcholine (B1198889). nih.govncats.io This blockade of ion influx is achieved without altering the agonist's affinity for the receptor. nih.gov

The following table summarizes the key interaction parameters of aprofene with the nicotinic acetylcholine receptor based on studies using Torpedo receptor-enriched membranes and BC3H-1 muscle cells.

ParameterDescriptionValueCell/System UsedReference
KD (Desensitized State) Dissociation constant for the desensitized receptor0.7 µMTorpedo AChR nih.gov
KD (Resting State) Dissociation constant for the resting receptor16.4 µMTorpedo AChR nih.gov
Kant Concentration for inhibition of Na+ influx3 µMBC3H-1 cells nih.gov
Kp Concentration for inhibition of toxin binding83 µMBC3H-1 cells nih.gov
Effective Concentration Range for effective noncompetitive inhibition1-50 µMTorpedo & Mammalian AChR nih.govncats.io

This table is interactive. You can sort and filter the data.

Intracellular Signaling and Gene Expression

The interaction of this compound at the cell surface triggers intracellular signaling pathways that can ultimately modulate gene expression within the nucleus. This indicates that while the primary interaction is extracellular, the functional consequences are manifested at a subcellular level.

A notable study in murine embryoid bodies (EBs) demonstrated that the inhibition of muscarinic acetylcholine receptors by aprofene has profound effects on developmental processes. niph.go.jp Treatment of EBs with 10 µM aprofene resulted in a significant reduction in the expression of genes essential for primitive streak formation, a critical early stage of embryonic development. medkoo.comtargetmol.comniph.go.jp Specifically, the mRNA levels of the key mesodermal gene T-brachyury were markedly decreased following aprofene exposure. niph.go.jp This finding strongly suggests that the antagonism of cell-surface acetylcholine receptors by aprofene initiates a signaling cascade that is transduced to the nucleus, where it regulates the transcription of specific genes. niph.go.jp

While the precise signaling intermediates linking receptor antagonism to gene expression have not been fully elucidated for aprofene, its impact on acetylcholine receptors implies a potential modulation of intracellular second messengers. For instance, nicotinic receptors directly control cation influx, including Ca²⁺, and various muscarinic receptor subtypes are coupled to G-proteins that regulate phospholipase C (leading to IP₃ and DAG production) or adenylyl cyclase (modulating cAMP levels), all of which are critical signaling molecules that can influence gene transcription.

The following table details the observed effects of aprofene on gene expression in a specific cellular model.

Cellular ModelAprofene ConcentrationDuration of TreatmentObserved Effect on Gene ExpressionReference
Murine Embryoid Bodies10 µMDays 1-4Decreased mRNA levels of mesodermal genes (e.g., T-brachyury) niph.go.jp

This table is interactive. You can sort and filter the data.

Preclinical Pharmacological Research Paradigms of Aprofene Hydrochloride

In Vitro Pharmacological Studies

Aprofene (B1667572) hydrochloride has been the subject of various in vitro pharmacological studies to elucidate its mechanisms of action and potential therapeutic effects. These studies have primarily focused on its interactions with neurotransmitter systems, particularly its role as an antagonist of muscarinic and nicotinic acetylcholine (B1216132) receptors.

Receptor Binding Assays and Characterization

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors. In the context of aprofene hydrochloride, these assays have been employed to characterize its binding to muscarinic and nicotinic acetylcholine receptors. smolecule.comsmolecule.combiocat.com Such studies typically involve the use of radiolabeled ligands that have a known high affinity for the target receptor. By measuring the displacement of the radioligand by aprofene, researchers can determine its binding affinity (Ki). amegroups.cn

These assays are fundamental in understanding the compound's potency and selectivity for different receptor subtypes. nih.govmerckmillipore.com The data generated from these studies provide a quantitative measure of the drug-receptor interaction at the molecular level.

Table 1: Key Parameters in Receptor Binding Assays

ParameterDescription
Kd Equilibrium dissociation constant; a measure of the affinity of a ligand for a receptor. A lower Kd indicates a higher affinity.
Ki Inhibition constant; represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
IC50 Half maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro.
Bmax Maximum number of binding sites; represents the total concentration of receptors in a given tissue.
Nonspecific Binding Binding of a ligand to sites other than the intended receptor. It is important to minimize this to obtain accurate results.

This table provides a general overview of parameters used in receptor binding assays and is not specific to this compound.

Assessment of Receptor Activity Modulation

Beyond simple binding, studies have investigated how aprofene modulates the activity of its target receptors. As an antagonist, aprofene binds to muscarinic and nicotinic acetylcholine receptors without activating them, thereby blocking the action of the endogenous neurotransmitter, acetylcholine. smolecule.com This inhibition of receptor activity leads to a variety of physiological effects. The modulation of receptor activity can be assessed through functional assays that measure the downstream consequences of receptor activation or inhibition. smolecule.com

The interaction of aprofene with acetylcholine receptors in their desensitized state has also been a subject of investigation, revealing a complex relationship with receptor dynamics. smolecule.com

Evaluation of Antimuscarinic Effects on Isolated Tissues (e.g., Guinea Pig Ileum)

The guinea pig ileum is a classical preparation in pharmacology for studying the effects of drugs on smooth muscle contraction, which is largely mediated by muscarinic receptors. amegroups.cnnih.gov In this ex vivo model, the ability of aprofene to antagonize contractions induced by muscarinic agonists, such as carbachol (B1668302) or acetylcholine, is evaluated. amegroups.cnijpp.com

Studies have demonstrated that anticholinergic agents can cause a rightward shift in the concentration-response curves for muscarinic agonists, indicative of competitive antagonism. amegroups.cn The potency of the antagonist can be quantified by determining its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. ijpp.com This type of study provides valuable information about the functional antimuscarinic activity of aprofene in a physiological context. researchgate.net

Table 2: Representative Findings from Guinea Pig Ileum Studies

AgonistAntagonistObserved EffectImplication
CarbacholAprofene (hypothetical)Rightward shift in concentration-response curveCompetitive antagonism at muscarinic receptors
AcetylcholineAprofene (hypothetical)Inhibition of induced contractionFunctional antimuscarinic activity

This table illustrates the expected outcomes of antimuscarinic testing on guinea pig ileum and is for conceptual understanding.

Studies on Muscle Contraction and Glandular Secretion Modulation

The antagonist effects of aprofene at muscarinic receptors lead to the modulation of smooth muscle contraction and glandular secretions. smolecule.comsmolecule.com By blocking the action of acetylcholine, aprofene can induce muscle relaxation and reduce secretions from various glands. smolecule.com These effects are a direct consequence of its antimuscarinic activity.

The stimulation of M3 muscarinic receptors is known to cause smooth muscle contraction and glandular secretion through the IP3/DAG pathway, leading to an increase in intracellular calcium. mdpi.com By antagonizing these receptors, aprofene can effectively inhibit these processes.

Investigation of Neuroprotective Properties in Cellular Models

Research has explored the potential neuroprotective effects of aprofene in cellular models of neurodegenerative diseases. smolecule.com These studies often utilize cell lines, such as the SH-SY5Y neuroblastoma cell line, which can be treated with neurotoxins to mimic the cellular stress and death seen in neurodegenerative conditions. thno.org The ability of aprofene to mitigate this damage is then assessed. The neuroprotective potential of various compounds has been linked to their ability to inhibit processes like cytochrome c release from mitochondria or to activate cellular protective pathways such as autophagy. nih.govmdpi.com While the precise mechanisms of aprofene's neuroprotection are still under investigation, its modulation of neurotransmitter systems is thought to play a role.

Analysis of Sodium Channel Current Modulation in Cell Lines

The effect of aprofene on voltage-gated sodium channels has also been a subject of preclinical research. These channels are critical for the generation and propagation of action potentials in excitable cells like neurons. cellmicrosystems.com Studies using cell lines expressing specific sodium channel subtypes (e.g., HEK-293 cells expressing Nav1.3, Nav1.4, or Nav1.5) and techniques like the patch-clamp method can elucidate how aprofene modulates sodium channel currents. nih.govcriver.commdpi.com This research is important for understanding the compound's broader pharmacological profile and its potential effects on neuronal excitability.

Table 3: Cell Lines Used in Ion Channel Research

Cell LineCommon Use
HEK-293 Widely used for expressing specific ion channel subunits to study their function and pharmacology in a controlled environment. nih.gov
CHO Another common host for stable expression of ion channels for screening and characterization. metrionbiosciences.com
SH-SY5Y A human neuroblastoma cell line often used in neuroprotection and neurotoxicity studies. thno.org

This table provides examples of cell lines and their general applications in ion channel research and is not exhaustive.

In Vivo Preclinical Animal Models (Mechanistic Studies)

Investigations in Animal Models of Myotonia

Animal models are crucial for understanding the pathophysiology of myotonia and for the preclinical assessment of potential therapeutics. Myotonic dystrophy type 1 (DM1) is a genetic disorder characterized by muscle weakness, myotonia (impaired muscle relaxation), and other systemic symptoms. nih.govnih.gov The underlying cause is an expansion of a CTG repeat in the DMPK gene. nih.gov

Mouse models have been instrumental in dissecting the disease mechanisms. nih.gov The HSALR mouse model, which expresses long repeats of human skeletal actin, is widely used to study DM1. nih.gov These mice develop key features of the disease, including myotonia and histological abnormalities. nih.gov Another model, the CUG960 mouse, expresses a high number of CUG repeats in the brain and is used to study the neurological aspects of DM1. myotonic.org

Pharmacologically induced models are also employed. For instance, the chloride channel blocker anthracene-9-carboxylic acid (9-AC) can induce myotonia in mice, providing a model to study the symptom of muscle hyperexcitability directly. biorxiv.org

Recent preclinical studies in these models have shown promising results for various therapeutic strategies. For example, antisense oligonucleotides and small molecules have demonstrated the ability to correct splicing defects and reverse myotonia in the HSALR mouse model. businesswire.com Similarly, a gene therapy candidate, SAR446268, has shown efficacy in reducing DMPK RNA levels and improving disease hallmarks in both cellular and animal models of DM1. myotonic.org

The arrested development of righting response (ADR) mouse is a recognized model for myotonia congenita and carries a mutation in the ClC-1 channel, leading to muscle stiffness. nih.govnih.gov This model is used to evaluate the in vivo efficacy of potential antimyotonic drugs by measuring the time of righting reflex (TRR), which is the time it takes for a mouse to return to its four paws from a supine position. nih.gov

Table 1: Animal Models Used in Myotonia Research

Model Type Key Characteristics Application
HSALR Mouse Genetic (DM1) Expresses long repeats of human skeletal actin; develops myotonia and muscle histopathology. nih.gov Studying DM1 pathogenesis and testing therapies like antisense oligonucleotides and small molecules. nih.govbusinesswire.com
CUG960 Mouse Genetic (DM1) Expresses 960 CUG repeats in the brain; exhibits RNA foci, MBNL sequestration, and behavioral deficits. myotonic.org Investigating the neurological manifestations of DM1. myotonic.org
9-AC Treated Mouse Pharmacological Myotonia is induced by the ClC-1 channel blocker anthracene-9-carboxylic acid. biorxiv.org Studying acute myotonia and associated pain-like behaviors. biorxiv.org
ADR Mouse Genetic (Myotonia Congenita) Carries a mutation in the ClC-1 channel, resulting in muscle stiffness. nih.govnih.gov Preclinical testing of antimyotonic drugs by measuring the time of righting reflex. nih.gov

Studies on Physiological Responses in Animal Systems

Animal studies are fundamental for evaluating the physiological effects of drug candidates before they proceed to human trials. eisai.com These studies, often conducted in mice and rats, provide crucial data on efficacy and safety by monitoring physiological responses that can be similar to those in humans. eisai.com

Aprofene has been shown to interact with both muscarinic and nicotinic acetylcholine receptors. ncats.ioncats.io Its effects on smooth muscle are of particular interest. Smooth muscles are found in the walls of various internal organs and blood vessels, and their contraction is not under voluntary control. clevelandclinic.org Drugs that affect smooth muscle can have widespread physiological consequences. For example, opioids cause smooth muscle stiffening, which can lead to constipation and cardiovascular issues. rapiddetox.com

Antispasmodic medications, which relax smooth muscles, are used to treat conditions like irritable bowel syndrome and bladder problems. clevelandclinic.org These drugs can act by blocking nerve signals or by directly targeting the muscle cells. clevelandclinic.org Some medicinal plants and their constituents have also been shown to affect muscarinic receptors in smooth muscle, indicating their potential for therapeutic use. researchgate.net

In studies on intestinal smooth muscle, drugs like atropine (B194438) and procaine (B135) have been shown to have a direct stimulatory effect. nih.gov Atropine, a muscarinic antagonist, can also potentiate contractions in certain smooth muscle preparations, such as the chick amnion. nih.gov

Research on aprofene has indicated its interaction with the nicotinic acetylcholine receptor (AChR) in muscle cells and Torpedo receptor-enriched membranes. ncats.ioncats.io It acts as a noncompetitive inhibitor of the AChR. ncats.ioncats.io Studies in animal models have also explored its effects on neurotransmitter release.

Table 2: Physiological Responses to Smooth Muscle Modulators in Animal Systems

Agent Target/Mechanism Physiological Effect in Animal Models
Opioids Opioid receptors in smooth muscle Stiffening of smooth muscle, leading to constipation and cardiovascular issues. rapiddetox.com
Atropine Muscarinic acetylcholine receptors Direct stimulation of intestinal smooth muscle; potentiation of contractions in chick amnion smooth muscle. nih.govnih.gov
Procaine Direct action on muscle cells Stimulation of intestinal smooth muscle. nih.gov
Aprofene Nicotinic acetylcholine receptors Noncompetitive inhibition of the AChR in muscle cells and Torpedo membranes. ncats.ioncats.io

Methodological Considerations for Preclinical Model Selection

The selection of an appropriate preclinical model is a critical step in drug development. While small animal models are cost-effective, they may not always accurately predict human physiological responses due to interspecies differences. pebble.bio Larger animal models, while more predictive, are associated with higher costs and ethical considerations. pebble.bio

For myotonic dystrophy, a variety of mouse models have been developed, each with its own set of advantages and limitations for assessing new therapies. nih.gov The choice of model depends on the specific aspect of the disease being studied. For example, some models are better suited for investigating muscle pathology, while others are more appropriate for studying metabolic alterations. nih.gov

It is also important to consider factors such as the sex of the animals used in studies, as there can be differences in disease presentation between males and females. nih.gov Documenting the sex of the animals is crucial for detecting potential differences in the efficacy of experimental treatments. nih.gov

The route of administration and the site of injection can also influence the results of preclinical studies. For example, lymphatic absorption of a drug can vary depending on the injection site and the animal species. nih.gov Furthermore, interspecies differences in immune responses and drug metabolism can lead to challenges in extrapolating data from animal models to humans. nih.gov

In the context of myotonia research, both pharmacologically induced and genetic models are utilized. biorxiv.orgnih.gov The choice between these models depends on whether the goal is to study the acute effects of a compound on muscle hyperexcitability or the chronic progression of a genetic disease. biorxiv.orgnih.gov

Table 3: Methodological Considerations in Preclinical Model Selection

Consideration Importance Example
Species Selection Interspecies differences can affect the translatability of results to humans. pebble.bio Rat plasma can have significantly higher esterase activity than human plasma, potentially biasing predictions of drug performance. nih.gov
Model Type (Genetic vs. Pharmacological) The choice of model depends on the research question and the specific disease characteristics being investigated. Genetic models like the HSALR mouse are used for studying the long-term progression of DM1, while pharmacological models are used for acute studies of myotonia. nih.govbiorxiv.org
Sex of Animals There can be sex-based differences in disease presentation and treatment response. nih.gov Studies on the HSALR mouse model recommend including both male and female animals to detect potential sex-specific effects of treatments. nih.gov
Route of Administration and Injection Site These factors can influence drug absorption and distribution. nih.gov Lymphatic uptake of a drug can differ significantly based on the injection site and animal species. nih.gov

Development and Utility of Advanced In Vitro Preclinical Models (e.g., Organ-on-a-Chip)

Advanced in vitro models, such as organ-on-a-chip (OOC) technology, are emerging as powerful tools in preclinical research. nih.govnih.gov These microfluidic devices are designed to replicate the structure and function of human organs, offering a more physiologically relevant platform for studying diseases and testing drugs compared to traditional 2D cell cultures. nih.govmdpi.com

OOC models can be populated with patient-derived cells, allowing for patient-specific disease modeling and drug screening. nih.gov This is particularly valuable for rare diseases like muscular dystrophies, where animal models may not fully recapitulate the human condition. nih.govinstitut-myologie.org

For neuromuscular diseases, muscle-on-a-chip models have been developed to study muscle function and the effects of potential therapies. nih.govinstitut-myologie.org These models can simulate muscle contraction and allow for the assessment of how diseases affect muscle organization and force generation. institut-myologie.org They can also be used to screen drugs at a higher throughput than animal studies. nih.gov

The development of multi-OOC systems allows for the study of interactions between different organs, providing a more comprehensive understanding of systemic drug effects. nih.gov For example, a muscle-on-a-chip could be connected to a liver-on-a-chip to study how a drug is metabolized and its subsequent effects on muscle tissue.

While OOC technology holds great promise, there are still challenges to overcome, including the need for standardization and the high cost of implementation. mdpi.com However, as the technology advances, these models are expected to play an increasingly important role in drug discovery and development, complementing traditional animal models. nih.gov

Table 4: Advanced In Vitro Preclinical Models

Model Type Description Application in Preclinical Research
Organ-on-a-Chip (OOC) Microfluidic devices that mimic the structure and function of human organs. nih.govmdpi.com Disease modeling, drug screening, and studying organ-organ interactions. nih.govnih.gov
Muscle-on-a-Chip OOC models specifically designed to replicate skeletal muscle tissue. nih.govinstitut-myologie.org Studying neuromuscular diseases, assessing muscle function, and testing the efficacy of therapies. institut-myologie.org
3D Cell Culture Models (Organoids, Spheroids) Self-organized three-dimensional structures derived from stem cells that mimic the characteristics of specific organs. mdpi.com Modeling disease pathophysiology, especially for rare diseases, and overcoming limitations of animal models. mdpi.com

Theoretical Pharmacological Classification and Receptor Dynamics of Aprofene Hydrochloride

Positioning within Anticholinergic Pharmacodynamics

Aprofene (B1667572) hydrochloride is pharmacologically classified as a parasympatholytic agent. nih.gov These agents work by inhibiting the effects of the parasympathetic nervous system. nih.gov The primary mechanism of action for many parasympatholytics is the antagonism of muscarinic acetylcholine (B1216132) receptors. nih.gov Aprofene hydrochloride specifically functions as an antagonist for both muscarinic and nicotinic acetylcholine receptors. medkoo.comncats.iosmolecule.com This dual antagonism distinguishes it within the broader class of anticholinergic compounds, which primarily target muscarinic receptors. nih.gov By blocking these receptors, aprofene prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting the actions of the parasympathetic nervous system. smolecule.comnih.gov

The anticholinergic properties of aprofene have been a subject of research, particularly in understanding its effects on the central nervous system. medchemexpress.com Anticholinergic agents are known to influence various physiological functions controlled by the parasympathetic nervous system, such as smooth muscle contraction and glandular secretions. smolecule.comnih.gov Aprofene's ability to cross the blood-brain barrier and exert central effects is a key aspect of its pharmacological profile. nih.gov

Comparative Analysis with Other Cholinergic Modulators

This compound's pharmacological profile can be better understood through comparison with other cholinergic modulators, such as atropine (B194438), scopolamine (B1681570), and benactyzine (B1667973). smolecule.comnih.gov While all are anticholinergic agents, their receptor affinities and clinical effects can differ. mhmedical.com

Studies comparing aprofene with atropine and benactyzine have examined their effects on both central and peripheral cholinoceptors. nih.gov For instance, research has investigated the relative potencies of these compounds in antagonizing acetylcholine. Aprofene, like atropine and scopolamine, is considered a prototypical anticholinergic compound. mhmedical.com However, aprofene is unique in its dual antagonism of both muscarinic and nicotinic acetylcholine receptors, whereas many other anticholinergics are more selective for muscarinic receptors. medkoo.comncats.iosmolecule.com

The interaction of aprofene with nicotinic acetylcholine receptors (AChR) has been studied in various models, including muscle cells and Torpedo californica membranes. ncats.ioncats.io These studies revealed that aprofene acts as a noncompetitive inhibitor of the nAChR. ncats.ioncats.io It was observed to diminish the maximal response to the agonist carbamylcholine (B1198889) without altering its binding affinity (Kact). ncats.ioncats.io This indicates that aprofene does not compete with the agonist for the same binding site but rather binds to an allosteric site on the receptor. ncats.io

Table 1: Comparative Receptor Activity of Cholinergic Modulators

Compound Primary Receptor Target(s) Mechanism of Action Key Distinguishing Feature
Aprofene Muscarinic and Nicotinic Acetylcholine Receptors Antagonist Dual antagonism of both muscarinic and nicotinic receptors. medkoo.comncats.iosmolecule.com
Atropine Muscarinic Acetylcholine Receptors Antagonist Prototypical muscarinic antagonist. nih.govmhmedical.com
Scopolamine Muscarinic Acetylcholine Receptors Antagonist More pronounced central nervous system effects compared to some other anticholinergics. smolecule.com
Benactyzine Muscarinic Acetylcholine Receptors Antagonist Also a noncompetitive inhibitor of the nicotinic acetylcholine receptor. nih.gov
Carbachol (B1668302) Muscarinic and Nicotinic Acetylcholine Receptors Agonist Stimulates both receptor types. nih.gov
Physostigmine Acetylcholinesterase Inhibitor Indirectly increases acetylcholine levels. frontiersin.org

Theoretical Frameworks of Receptor-Ligand Interactions

The interaction between this compound and its target receptors can be understood through several theoretical frameworks of receptor-ligand dynamics. These models help to explain how the binding of a drug to a receptor leads to a biological response. slideshare.net

One relevant concept is the two-state receptor model , which posits that receptors exist in an equilibrium between an inactive (R) and an active (R) conformation. nih.gov Agonists are thought to bind preferentially to the R state, shifting the equilibrium towards activation. Antagonists, like aprofene, can bind to the receptor without preference for either state or may preferentially bind to the inactive state, thus preventing activation by an agonist. Aprofene's interaction with the desensitized state of the nicotinic acetylcholine receptor aligns with this model, suggesting it stabilizes a non-functional conformation of the receptor. ncats.ioncats.io

The induced-fit theory proposes that the binding of a ligand can induce a conformational change in the receptor. slideshare.net This is in contrast to the "lock and key" model, where the ligand fits into a pre-existing rigid receptor structure. The interaction of aprofene with its receptors likely involves an induced-fit mechanism, where the binding of aprofene alters the receptor's shape, leading to the blockade of its function.

Furthermore, the concept of allosteric modulation is crucial for understanding aprofene's action at nicotinic receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand (acetylcholine). mdpi.com Aprofene's noncompetitive inhibition of nAChRs is a classic example of allosteric modulation, where it reduces the receptor's activity without directly competing with acetylcholine for its binding site. ncats.ioncats.io

The binding affinity of a ligand for its receptor, often quantified by the dissociation constant (Kd), is a critical determinant of its potency. researchgate.netfrontiersin.org Aprofene's affinity for the allosterically coupled noncompetitive inhibitor site of the Torpedo AChR was found to be preferential for the high-affinity (desensitized) state of the receptor. ncats.io This indicates a complex interaction that goes beyond simple competitive antagonism. The forces involved in these interactions can include hydrogen bonding, ionic interactions, and hydrophobic interactions, all of which contribute to the stability of the drug-receptor complex. slideshare.net

Structure Activity Relationship Sar Studies and Computational Chemistry of Aprofene Hydrochloride

Principles and Methodologies of SAR Investigations

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, aiming to identify the specific structural features, or pharmacophores, of a molecule that are responsible for its biological activity. researchgate.net The core principle is that the activity of a drug is directly related to its chemical structure. um.edu.mt By systematically modifying a lead compound's structure and observing the resulting changes in biological activity, chemists can deduce which functional groups and spatial arrangements are critical for the desired effect.

Methodologies in SAR investigations for anticholinergic agents like aprofene (B1667572) hydrochloride often involve:

Systematic Analog Synthesis: A series of analogs is synthesized where specific parts of the aprofene molecule—such as the ester group, the alkyl chain (connecting bridge), the amino group, or the cyclic substituents on the α-carbon—are altered.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres) to see if activity is maintained or improved. um.edu.mt This helps to probe the importance of electronic and steric factors at different positions of the molecule.

Stereochemical Analysis: Since biological receptors are chiral, the different stereoisomers of a molecule can have vastly different activities. For anticholinergics, it is common for one enantiomer to be significantly more potent than the other. ingentaconnect.comcutm.ac.in For instance, the activity of atropine (B194438) is almost entirely due to its levo-rotatory isomer, hyoscyamine. derpharmachemica.com

Retrometabolic Drug Design: This approach combines SAR with Structure-Metabolism Relationships (SMR) to design compounds that are active at a target site but are metabolized into inactive forms in a predictable way, potentially reducing systemic side effects. lew.ro This is particularly relevant for developing safer anticholinergic agents. lew.ro

These classical methodologies provide the empirical data that forms the basis for more advanced computational analyses.

Elucidation of Key Structural Determinants for Biological Activity

The general SAR for anticholinergic drugs, derived from studies of compounds like atropine and its congeners, provides a robust framework for understanding the key structural features of aprofene hydrochloride required for its antagonist activity at muscarinic receptors. slideshare.netslideshare.net

Key determinants include:

The Ester Group: While not strictly essential for antagonist activity (it can sometimes be replaced by an ether function), the presence of an ester group, as seen in aprofene, is found in many of the most potent anticholinergic compounds. Choline esters of aromatic or high molecular weight carboxylic acids often exhibit anticholinergic activity. cutm.ac.in

Substituents on the α-Carbon: For maximum antagonist potency, the R2 and R3 groups attached to the carbon atom alpha to the ester group should be carbocyclic (like phenyl) or heterocyclic rings. slideshare.net Aprofene features two phenyl rings at this position, which is consistent with high antagonist activity.

The Connecting Bridge: This is the alkyl chain separating the ester portion from the amino group. An optimal chain length of two to four carbons is generally observed, with a two-carbon chain often conferring maximal anticholinergic activity.

The Amino Group: The nitrogen atom is crucial for interaction with the receptor. It is typically a tertiary amine, which is protonated at physiological pH, or a quaternary ammonium (B1175870) group. The substituents on the nitrogen are also important; small alkyl groups like methyl or ethyl are preferred for maximum activity.

Structural FeatureRole in Biological ActivityExample in Aprofene
α-Carbon SubstituentsTwo cyclic groups (phenyl, cyclohexyl, etc.) are critical for high antagonist potency. Two Phenyl Rings
Ester MoietyContributes to the binding and potency of many anticholinergics. Propionate Ester
Connecting BridgeA 2-4 carbon chain optimally separates the ester and amino groups for receptor fit. Ethyl Chain (2 carbons)
Amino GroupA protonated tertiary or quaternary amine is essential for receptor interaction. Small alkyl substituents are optimal. cutm.ac.inDiethylamino Group

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to refine and accelerate SAR studies, offering insights that are difficult to obtain through experimentation alone. frontiersin.org These methods allow for the rational design of new molecules and a deeper understanding of drug-receptor interactions at an atomic level. numberanalytics.com

In silico modeling encompasses a wide range of computer-based techniques used to simulate biological systems and predict molecular behavior. numberanalytics.comclinicaltrialvanguard.com In the context of aprofene, these models can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for drug-drug interactions. nih.gov By creating a computational model of the target receptor (e.g., a muscarinic receptor subtype), researchers can perform virtual experiments to predict how strongly aprofene or its analogs will bind, providing a rapid initial screening before undertaking costly and time-consuming synthesis. clinicaltrialvanguard.com

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For muscarinic antagonists, QSAR models have been successfully developed to predict binding affinity (pKi) or functional antagonism (pA2). ingentaconnect.comaspet.org

These models are built using a set of known compounds and their measured activities. For each compound, a variety of molecular descriptors are calculated, which can include:

Physicochemical properties: Lipophilicity (logP), molecular weight, and volume. nih.govacs.org

Electronic properties: Partial charges, dipole moment, and energies of molecular orbitals (LUMO/HOMO). aspet.org

Topological and 3D descriptors: Molecular shape, connectivity indices, and the fraction of sp3 hybridized carbons. nih.gov

A statistical method, such as multilinear regression, is then used to generate an equation that correlates a selection of these descriptors with the observed activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding drug design efforts toward more potent compounds. mdpi.com

Study FocusKey Descriptors IdentifiedModel Performance MetricReference
M1-AChR AntagonistsInteraction Energy, Fraction of sp3 Carbons (fCsp3), Lipophilicity (MlogP)R² = 88.44 nih.gov
Quaternary Soft AnticholinergicsMolecular Volume (bilinear model)Adequate fit for biphasic activity data acs.org
2,2-Diphenylpropionate AntimuscarinicsLUMO energy, N-atom proton affinity, Ring aromaticityFeature-based 3D pharmacophore model developed aspet.org
Soft Anticholinergic AnalogsMolecular size and three structural indicator variablesAccounted for ~75% of pKi variability ingentaconnect.com

Fragment-Based Drug Discovery (FBDD) is an alternative approach to traditional high-throughput screening. nih.gov It involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly to the biological target. nih.gov Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growth (adding structural motifs) or fragment linking (joining multiple fragments that bind in adjacent pockets). nih.gov

For aprofene, an FBDD approach could involve:

Deconstructing the aprofene molecule into its core fragments (e.g., a diphenylacetic acid moiety, an amino alcohol).

Screening fragment libraries to find alternative chemical groups that can bind to the same sub-pockets of the muscarinic receptor.

Synthetically linking these new fragments or "growing" them to re-create a complete molecule with potentially novel properties, such as improved subtype selectivity.

This method allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze ligand-receptor interactions at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a receptor. nih.govnanobioletters.com For this compound, docking studies against crystal structures of muscarinic receptors can reveal key interactions, such as hydrogen bonds and π-π stacking, between the drug and specific amino acid residues in the receptor's binding pocket. nih.govacs.org For example, the aromatic rings of aprofene are likely to form π-π interactions with tyrosine or tryptophan residues that line the orthosteric binding pocket of muscarinic receptors. mdpi.comacs.org Docking can also be used for virtual screening to identify new potential ligands from large compound databases. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations model the movement of every atom in the ligand-receptor complex over time. mdpi.com This provides a dynamic view of the interaction, allowing researchers to:

Assess the stability of the binding pose predicted by docking. researchgate.netmdpi.com

Observe conformational changes in the receptor induced by ligand binding, which is crucial for understanding agonism versus antagonism. nih.govrowan.edu

Calculate binding free energies, which can provide a more accurate estimate of binding affinity than docking scores. rowan.edu

Identify the role of water molecules in mediating ligand-receptor interactions.

Studies on muscarinic receptors have used MD simulations to understand how agonists and antagonists differentially perturb the receptor structure, validating 3D models and providing insights into the molecular mechanism of receptor activation. nih.govmdpi.com

Application of Density Functional Theory (DFT) in Activity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in pharmaceutical research for predicting the properties and activities of drug molecules. While specific DFT studies predicting the activity of this compound are not extensively documented in publicly available literature, the application of DFT to related anticholinergic drugs provides a strong basis for its utility in understanding the molecular characteristics of this compound that are crucial for its biological function.

DFT calculations are primarily used to investigate the electronic structure of molecules. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are instrumental in predicting a molecule's reactivity and its potential to interact with biological targets. For instance, DFT has been successfully employed to explain the conformational preferences and predict the NMR chemical shifts of anticholinergic drugs like scopolamine (B1681570) and hyoscyamine. nih.gov These studies have shown that the preferred conformation of these molecules, which influences their interaction with receptors, can be accurately predicted by DFT calculations. nih.gov

In the context of predicting the activity of compounds like this compound, DFT can be used to:

Determine the most stable molecular conformation: The three-dimensional shape of a drug molecule is critical for its ability to bind to its target receptor. DFT calculations can identify the lowest energy (most stable) conformation of this compound, providing insights into its likely binding pose.

Analyze the electronic properties: The distribution of electrons within the molecule, as described by parameters like HOMO, LUMO, and MEP, can indicate the regions of the molecule that are most likely to be involved in interactions with the acetylcholine (B1216132) receptors.

Predict reactivity: Quantum chemical descriptors derived from DFT can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds. nih.gov

The table below illustrates the types of quantum chemical descriptors that can be calculated using DFT and their relevance in activity prediction.

DFT-Derived Parameter Significance in Activity Prediction
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP) Identifies the electron-rich and electron-deficient regions of the molecule, which are potential sites for intermolecular interactions.
Dipole Moment Provides information about the overall polarity of the molecule, which can influence its solubility and ability to cross biological membranes.

By applying DFT methods, researchers can gain a deeper understanding of the molecular features of this compound that govern its anticholinergic activity, even in the absence of direct experimental studies.

SAR of this compound in Relation to Related Compounds

The structure-activity relationship (SAR) of this compound can be understood by examining its structural features in the context of other anticholinergic agents. Aprofene, or 2-(diethylamino)ethyl 2,2-diphenylpropanoate, possesses the general pharmacophore for muscarinic antagonists. The key structural components contributing to its activity include the ester group, a central carbon atom (alpha-carbon), bulky substituents on the alpha-carbon, and a tertiary amino group connected by an ethylene (B1197577) chain.

The general SAR for anticholinergic agents highlights several key principles that are applicable to this compound:

The Ester Group: The ester functionality is a common feature in many potent anticholinergic drugs and is believed to be important for binding to the muscarinic receptor. In Aprofene, this is the propanoate ester.

The Alpha-Carbon and its Substituents: The carbon atom alpha to the carbonyl group is substituted with two phenyl rings and a methyl group in Aprofene. The presence of bulky, lipophilic groups at this position is crucial for antagonistic activity. nih.gov For maximum antagonist activity, these substituents should be carbocyclic or heterocyclic rings.

The Amino Group: Aprofene possesses a diethylaminoethyl group. The tertiary amino group is another critical component of the anticholinergic pharmacophore. At physiological pH, this group is protonated, and the resulting cationic head is thought to interact with a negatively charged region of the muscarinic receptor, mimicking the quaternary ammonium group of acetylcholine. youtube.com The nature of the substituents on the nitrogen atom also influences activity, with small alkyl groups like ethyl being favorable.

The Connecting Chain: The ethylene bridge connecting the ester and the amino group provides the appropriate spatial separation between these two key functionalities, allowing for optimal interaction with the receptor.

The table below summarizes the key structural features of this compound and their contribution to its anticholinergic activity based on general SAR principles.

Structural Feature of this compound Role in Anticholinergic Activity
Ester (propanoate) Essential for binding to the muscarinic receptor.
α-Carbon Substituents (two phenyl groups, one methyl group) The bulky, lipophilic nature of these groups is critical for antagonistic activity.
Amino Group (diethylamino) The protonated tertiary amine interacts with the receptor's anionic site.
Connecting Chain (ethylene) Provides optimal spacing between the ester and amino groups for receptor binding.

While YC-1 and its derivatives are known for their different pharmacological activities, such as stimulating soluble guanylate cyclase, their SAR is distinct from that of anticholinergic agents like this compound. nih.gov The SAR of YC-1 derivatives focuses on modifications of the indazole ring and its substituents to modulate their specific activity, which is not directly comparable to the structural requirements for muscarinic receptor antagonism. nih.gov Therefore, a direct SAR comparison between this compound and YC-1 derivatives is not pharmacologically relevant. The SAR of this compound is best understood within the framework of classical anticholinergic agents.

Metabolic Pathways and Biotransformation Research of Aprofene Hydrochloride

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial in drug discovery for predicting how a compound will behave in the body. nuvisan.com These tests assess a compound's susceptibility to biotransformation, which significantly influences its efficacy and safety. wuxiapptec.com Key parameters derived from these assays are the in vitro half-life (t1/2) and intrinsic clearance (CLint), which help in forecasting in vivo pharmacokinetic properties like bioavailability. if-pan.krakow.plnih.gov

Use of Liver Microsomes and Hepatocytes

Liver microsomes and hepatocytes are standard models for evaluating the metabolic stability of new chemical entities. nuvisan.comsrce.hr Microsomes, which are vesicles of the endoplasmic reticulum, are particularly useful for studying Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. wuxiapptec.comsrce.hr A typical assay involves incubating the test compound with liver microsomes, a cofactor system like the NADPH-regenerating system, and a buffer. srce.hr

Hepatocytes, the primary cells of the liver, provide a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes. nuvisan.comsrce.hr Cryopreserved human hepatocytes are considered a gold standard for predicting in vivo hepatic clearance in humans. srce.hr These assays monitor the degradation of the drug candidate over time to determine its metabolic rate, which reveals its half-life and potential for drug-drug interactions. nuvisan.com

Identification of Primary Metabolites (e.g., Desethylaprophen)

Following in vitro incubation, analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are employed to identify the resulting metabolites. srce.hr In the case of aprofene (B1667572), a significant metabolite identified is desethylaprophen (B56308). nih.gov Studies have shown that desethylaprophen is a major metabolite found in ether-extracted blood samples from rats following intravenous administration of aprofene. nih.gov Its formation is rapid, being detectable in blood just one minute after administration. nih.gov

Enzymatic Biotransformation Mechanisms

The biotransformation of aprofene is primarily driven by enzymatic processes, with cytochrome P450 enzymes playing a central role.

Role of Cytochrome P450 Enzymes (e.g., N-de-ethylation by CYP2D6)

The formation of desethylaprophen from aprofene occurs through N-de-ethylation, a reaction catalyzed by a cytochrome P450-dependent monooxygenase. nih.gov The CYP2D6 enzyme, a member of the cytochrome P450 superfamily, is responsible for the metabolism of approximately 25% of clinically used drugs through reactions such as hydroxylation, demethylation, and dealkylation. wikipedia.org Given that N-de-ethylation is a form of dealkylation, it is highly probable that CYP2D6 is involved in the metabolism of aprofene. nih.govwikipedia.org The CYP2D6 enzyme is predominantly expressed in the liver and is a key player in the metabolism of a vast array of xenobiotics. wikipedia.orgclarityxdna.com

Characterization of Metabolic Pathways

The metabolic pathway of aprofene involves its conversion to desethylaprophen via N-de-ethylation. This is a Phase I metabolic reaction, which typically introduces or exposes functional groups on the parent compound. nih.govmdpi.com While desethylaprophen is a major metabolite, it is likely that other metabolic pathways also contribute to the biotransformation of aprofene, potentially involving other CYP isoforms or subsequent Phase II conjugation reactions.

Comparative Metabolic Studies in Preclinical Species (e.g., Rats)

Preclinical studies in animal models, such as rats, are essential for understanding the metabolic fate of a drug before human trials. biotechfarm.co.il Research on aprofene hydrochloride has utilized rats to investigate its metabolism following intravenous administration. nih.gov These studies have been instrumental in identifying desethylaprophen as a primary metabolite in this species. nih.gov By using both radiolabeled (14C-labeled) and unlabeled aprofene, researchers have been able to track the compound and its metabolites in the bloodstream. nih.gov

Comparative studies across different preclinical species are important as metabolic pathways can vary significantly. rug.nl While rat models have confirmed the N-de-ethylation pathway for aprofene, further studies in other species would provide a more complete picture of its metabolic profile. nih.gov

ParameterFindingSpeciesReference
Primary Metabolite DesethylaprophenRat nih.gov
Metabolic Reaction N-de-ethylationRat nih.gov
Enzyme System Cytochrome P450-dependent monooxygenaseInferred from rat studies nih.gov
Detection Time 1 minute post-intravenous administrationRat nih.gov

Interdisciplinary Research Applications and Future Perspectives

Aprofene (B1667572) Hydrochloride as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway, with high potency and selectivity. nih.gov These tools allow for the dose-dependent and temporal control of their targets, enabling researchers to interrogate complex biological processes that may be difficult to address with genetic approaches alone. nih.govtsbiochem.com To qualify as a high-quality probe, a compound should ideally exhibit high affinity for its primary target and significant selectivity against related targets. rsc.org

Aprofene hydrochloride serves as a valuable chemical probe for investigating the function of the cholinergic nervous system. Current time information in Bangalore, IN. Its primary utility lies in the study of muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs, respectively). Current time information in Bangalore, IN.ncats.io Researchers employ aprofene to explore the intricate mechanisms of these receptors in various biological preparations. For instance, studies have utilized aprofene to probe its interaction with the nicotinic acetylcholine receptor in both intact muscle cells (BC3H-1) and receptor-enriched membranes from Torpedo californica. This research has helped to characterize the binding sites and functional effects of noncompetitive inhibitors on the acetylcholine receptor channel, demonstrating aprofene's utility in dissecting the components of receptor function in different states.

The application of aprofene as a probe helps to generate insights into neurotransmission and receptor pharmacology, contributing to a more profound understanding of the physiological and pathological roles of the cholinergic system. Current time information in Bangalore, IN.

Role in Understanding Neurotransmission Mechanisms

Neurotransmission is the fundamental process by which neurons communicate, involving the release of chemical messengers called neurotransmitters that bind to receptors on a target cell. nih.gov Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, acting on two major classes of receptors: nicotinic and muscarinic. openaccessjournals.com this compound's function as an antagonist at both of these receptor types makes it an important tool for understanding the nuances of cholinergic neurotransmission. ncats.io

By acting as an inhibitor, aprofene allows researchers to block specific cholinergic pathways and observe the resulting physiological effects, thereby elucidating the role of those pathways. Research on BC3H-1 muscle cells demonstrated that aprofene could diminish the maximum sodium influx prompted by the agonist carbamylcholine (B1198889). This finding helps clarify the mechanism of noncompetitive inhibition at the nAChR, showing that the compound can block the ion channel's function without preventing the agonist from binding.

Furthermore, studies have shown that aprofene preferentially interacts with the AChR when it is in a "desensitized" state—a condition where the receptor is bound to an agonist but is no longer opening its ion channel. This selective interaction provides a deeper understanding of the different conformational states of receptors and how they can be modulated by various compounds, contributing significantly to the broader models of neurotransmitter receptor function and regulation.

Contribution to the Study of Receptor Pharmacology

Receptor pharmacology investigates how drugs interact with receptors to produce a physiological response, defining parameters like affinity, potency, and efficacy. medkoo.com this compound has made specific contributions to this field through its characterization as a dual antagonist of both muscarinic and nicotinic acetylcholine receptors.

Its most detailed contribution is to the understanding of the nicotinic acetylcholine receptor (nAChR). Aprofene is characterized as a noncompetitive inhibitor of the nAChR. This means it does not compete with acetylcholine for its binding site but instead binds to a different, allosterically coupled site on the receptor complex. Research using radiolabeled probes determined that aprofene binds to this noncompetitive inhibitor site, preferentially associating with the high-affinity desensitized state of the receptor rather than its resting state. This has helped pharmacologists model the complex, multi-state nature of ligand-gated ion channels and identify distinct binding pockets for allosteric modulators.

The dual antagonism of aprofene is also pharmacologically significant. While many compounds are selective for either muscarinic or nicotinic receptors, aprofene's ability to block both provides a tool to study systems where both receptor subtypes are active. Its use in research helps differentiate the physiological roles of various receptor subtypes and provides a chemical scaffold that can be modified to create more selective pharmacological tools. Current time information in Bangalore, IN.

Table 1: Pharmacological Profile of this compound at Acetylcholine Receptors

Receptor TargetType of InteractionBiological System StudiedKey Finding
Nicotinic Acetylcholine Receptor (nAChR)Noncompetitive InhibitorTorpedo californica membranes; BC3H-1 muscle cellsBinds to an allosteric site, preferentially in the desensitized receptor state, and diminishes agonist-induced sodium influx.
Muscarinic Acetylcholine Receptor (mAChR)AntagonistGeneral pharmacological studiesBlocks receptor activation by muscarinic agonists. ncats.io

Potential as an Intermediate in Synthetic Pharmaceutical Chemistry

In medicinal chemistry, a compound with established biological activity often serves as a "lead compound" or a structural template for the synthesis of new analogs. nih.gov The goal of creating analogs is often to improve potency, selectivity, or pharmacokinetic properties, or to combine desired activities into a single molecule. rsc.org

While this compound is a pharmacologically active agent in its own right, its chemical structure has served as a foundation for the synthesis of novel compounds. A key example is in the development of binary antidotes for organophosphate poisoning. Research has focused on creating aprofene analogs that incorporate a carbamate (B1207046) moiety. This work leverages the known antimuscarinic properties of the aprofene scaffold while introducing a new functional group capable of reactivating acetylcholinesterase, the enzyme inhibited by organophosphates. This demonstrates aprofene's role as a valuable intermediate or starting scaffold in a rational drug design process aimed at creating multi-functional therapeutic agents. The core structure of aprofene, featuring a diphenylpropionic acid ester, is a motif explored in medicinal chemistry for targeting cholinergic and other receptors.

Challenges in Preclinical Research and Methodological Advancement

Preclinical research is an essential phase in drug development that aims to establish the preliminary efficacy and safety of a new compound before it is tested in humans. nih.gov This stage is fraught with challenges, many of which are relevant to the study of neuroactive compounds like this compound.

A primary challenge is the selection of appropriate animal models that can accurately predict human responses. chemsrc.com For compounds acting on the central nervous system, interspecies differences in receptor distribution, metabolism, and blood-brain barrier permeability can lead to poor translation of findings from animals to humans. nih.gov Another significant hurdle is predicting potential toxicity. nih.gov Subtle neurological or psychological effects observed in humans may not have clear behavioral correlates in animal studies, making them difficult to detect preclinically.

Methodological advancements have been crucial for characterizing compounds like aprofene with greater precision. The use of in vitro systems, such as specific cell lines (e.g., BC3H-1 muscle cells) and receptor-enriched membrane fragments, allows for the detailed study of drug-receptor interactions in a controlled environment, independent of the complexities of a whole organism. Furthermore, advanced techniques like the use of radiolabeled ligands (e.g., [3H]phencyclidine) as probes enable the precise quantification of binding affinities and the identification of allosteric binding sites, providing deep mechanistic insights that were not previously possible.

Table 2: General Challenges in Preclinical Research Relevant to this compound

ChallengeDescriptionPotential Relevance to Aprofene
Species Selection Finding an animal model whose physiological and neurological responses are relevant to humans. chemsrc.comAprofene's effects on cholinergic systems may differ significantly between rodents, non-human primates, and humans.
Predictive Toxicology Animal models often fail to predict all adverse effects in humans, particularly for complex neurological or immune responses. nih.govAs a psychotropic substance, subtle cognitive or behavioral effects in humans may be missed in standard animal toxicology studies.
Pharmacokinetics Achieving and measuring adequate drug exposure at the target site (e.g., in the brain) to ensure that safety margins can be established.Ensuring sufficient blood-brain barrier penetration and measuring central nervous system concentrations are critical for a neuroactive compound.
Immunogenicity The potential for a therapeutic protein or small molecule to elicit an unwanted immune response. chemsrc.comWhile less common for small molecules than for biologics, this remains a consideration in safety assessments.

Emerging Research Avenues and Untapped Potential in Academic Exploration

Despite being a well-characterized compound, this compound still holds untapped potential for academic and preclinical research. Its complex pharmacology as a dual inhibitor of both nicotinic and muscarinic receptors makes it a subject of continuing interest.

One promising avenue is the further investigation of its potential in the context of neurodegenerative diseases . Current time information in Bangalore, IN. The cholinergic system is known to be dysregulated in conditions like Alzheimer's disease, and studying the effects of a dual-blockade agent like aprofene could yield new insights into disease pathology and identify novel therapeutic strategies.

A second area for exploration lies in its history as a drug used in Russia for conditions such as peptic ulcers and cholecystitis before it was controlled as a psychotropic substance. Modern research methods could be applied to reinvestigate its mechanisms of action in these gastrointestinal and visceral applications, potentially uncovering novel roles for cholinergic receptors in these systems.

Finally, the structure of aprofene itself remains a valuable scaffold for medicinal chemists. There is significant potential in designing novel analogs that are more selective for specific subtypes of muscarinic or nicotinic receptors. Such research could lead to the development of highly refined chemical probes to dissect the function of individual receptor subtypes or new therapeutic candidates with improved specificity and fewer off-target effects.

Q & A

Q. What are the primary analytical methods for identifying and quantifying Aprofene hydrochloride in research samples?

this compound is typically analyzed using high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

  • Chromatographic conditions : C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30), flow rate 1.0 mL/min .
  • Sample preparation : Dissolve in methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane. Validate linearity (1–50 µg/mL) and recovery (>98%) using standard calibration curves .
  • Alternative methods : Spectrophotometric analysis at λmax 254 nm for rapid screening, though specificity may require cross-validation with HPLC .

Q. How is this compound synthesized, and what purity thresholds are critical for research use?

Synthesis involves the esterification of 2,2-diphenylpropionic acid with 2-diethylaminoethanol, followed by hydrochlorination. Critical purity parameters:

  • Purity : ≥98% (HPLC), with impurities (e.g., unreacted starting materials) ≤0.5% .
  • Validation : Use pharmacopeial standards (e.g., USP, EP) for identity (IR spectroscopy), residual solvents (GC), and heavy metals (ICP-MS) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Storage : Protect from light and moisture in sealed, blue-glass containers at 2–8°C. Stability studies indicate ≤2% degradation over 24 months under these conditions .
  • Safety : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection (HEPA filters) is recommended during spill cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

  • Experimental design : Standardize animal models (e.g., Sprague-Dawley rats) and dosing protocols (oral vs. intravenous).
  • Data normalization : Adjust for variables like bioavailability (e.g., fed vs. fasted states) and metabolite interference using LC-MS/MS .
  • Case example : Discrepancies in half-life (t1/2) values (3.2 vs. 4.5 hours) were resolved by controlling for hepatic enzyme activity variations .

Q. What experimental design considerations are critical for formulating this compound into hydrogels or sustained-release systems?

  • Matrix optimization : Use factorial design to evaluate polymer ratios (e.g., Carbopol 934 vs. HPMC) and crosslinkers (e.g., glutaraldehyde).
  • In vitro release : Simulate physiological conditions (pH 7.4, 37°C) with USP Apparatus II (50 rpm). Target ≥80% release within 12 hours .
  • Stability testing : Assess hydrogel integrity under accelerated conditions (40°C/75% RH for 6 months) .

Q. How can biomarkers of this compound exposure be reliably detected in biological matrices?

  • Biomarker selection : Monitor 2,2-diphenylpropionic acid (major metabolite) in plasma via LC-MS/MS with a LOQ of 5 ng/mL .
  • Sample preparation : Solid-phase extraction (C18 cartridges) and derivatization with BSTFA for enhanced sensitivity .
  • Validation : Include matrix-matched calibration and stability studies (freeze-thaw, short-term storage) .

Key Recommendations for Researchers

  • Cross-validation : Combine HPLC with mass spectrometry for high-conflict data scenarios .
  • Ethical compliance : Adhere to institutional review boards (IRBs) for in vivo studies, including participant selection criteria and informed consent .
  • Data reporting : Follow journal guidelines (e.g., Med. Chem. Commun.) for graphical abstracts and chemical structure clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.